molecular formula C15H19N5O2 B2742385 4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate CAS No. 327182-78-5

4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate

Cat. No.: B2742385
CAS No.: 327182-78-5
M. Wt: 301.35
InChI Key: SEMAZSQPNXEYCN-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate is a complex organic compound that combines the structural features of phenol, aminoethyl, and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate typically involves multi-step reactions. One common approach is to start with the preparation of 4-(2-aminoethyl)phenol, which can be synthesized through the reduction of 4-(2-nitroethyl)phenol. The next step involves the formation of the tetrazole ring, which can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form 5-phenyl-2H-1,2,3,4-tetrazole. Finally, the two components are coupled under suitable conditions to form the desired hydrate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the tetrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)phenol: A simpler analog without the tetrazole ring.

    5-phenyl-2H-1,2,3,4-tetrazole: Lacks the phenol and aminoethyl groups.

Uniqueness

4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenol and tetrazole groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(2-aminoethyl)phenol;5-phenyl-2H-tetrazole;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.C7H6N4.H2O/c9-6-5-7-1-3-8(10)4-2-7;1-2-4-6(5-3-1)7-8-10-11-9-7;/h1-4,10H,5-6,9H2;1-5H,(H,8,9,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDORFFVDXOIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=N2.C1=CC(=CC=C1CCN)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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